molecular formula C7H17BrSn B14574286 Bromo(dimethyl)pentylstannane CAS No. 61222-23-9

Bromo(dimethyl)pentylstannane

Cat. No.: B14574286
CAS No.: 61222-23-9
M. Wt: 299.82 g/mol
InChI Key: PZXKUXIUWQISPP-UHFFFAOYSA-M
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Description

Bromo(dimethyl)pentylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a bromo group, two methyl groups, and a pentyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound makes it a valuable reagent in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dimethyl)pentylstannane can be synthesized through the reaction of dimethylstannane with a suitable brominating agent, such as bromine or hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

(CH3)2SnH+Br2(CH3)2SnBr+HBr\text{(CH}_3\text{)}_2\text{SnH} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_2\text{SnBr} + \text{HBr} (CH3​)2​SnH+Br2​→(CH3​)2​SnBr+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Bromo(dimethyl)pentylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form different organotin species using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles like sodium alkoxides. Reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent unwanted side reactions.

Major Products Formed:

    Substitution Reactions: Formation of new organotin compounds with different substituents.

    Oxidation Reactions: Formation of tin oxides or higher oxidation state organotin compounds.

    Reduction Reactions: Formation of lower oxidation state organotin species.

Scientific Research Applications

Chemistry: Bromo(dimethyl)pentylstannane is used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds with specific functional groups.

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore their mechanisms of action and therapeutic potential.

Industry: In the industrial sector, this compound is used as a catalyst in various polymerization reactions and as a stabilizer in the production of plastics and other materials. Its unique properties make it valuable in enhancing the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of bromo(dimethyl)pentylstannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, organotin compounds can interact with cellular components, leading to potential therapeutic effects or toxicity, depending on the specific context and concentration.

Comparison with Similar Compounds

    Trimethyltin Chloride: Another organotin compound with three methyl groups and a chloride substituent.

    Tributyltin Bromide: An organotin compound with three butyl groups and a bromo substituent.

    Dimethyltin Dichloride: An organotin compound with two methyl groups and two chloride substituents.

Uniqueness: Bromo(dimethyl)pentylstannane is unique due to the presence of a pentyl group, which imparts distinct steric and electronic properties compared to other organotin compounds. This uniqueness can influence its reactivity, making it suitable for specific applications in synthesis and catalysis.

Properties

CAS No.

61222-23-9

Molecular Formula

C7H17BrSn

Molecular Weight

299.82 g/mol

IUPAC Name

bromo-dimethyl-pentylstannane

InChI

InChI=1S/C5H11.2CH3.BrH.Sn/c1-3-5-4-2;;;;/h1,3-5H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

PZXKUXIUWQISPP-UHFFFAOYSA-M

Canonical SMILES

CCCCC[Sn](C)(C)Br

Origin of Product

United States

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